molecular formula C22H16O5S B2433559 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 610752-85-7

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2433559
CAS RN: 610752-85-7
M. Wt: 392.43
InChI Key: ZJRFZQXATQPJCT-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene derivatives, including the compound , can undergo a variety of chemical reactions. For instance, they can be methylated using methyl iodide as the methylation reagent .

Scientific Research Applications

Antibacterial Effects

The compound 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate and its derivatives have been studied for their antibacterial properties. Research has synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities, and evaluated their antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These studies reveal that such compounds exhibit significant bacteriostatic and bactericidal activity, showcasing their potential in antimicrobial applications (Behrami & Dobroshi, 2019).

Synthesis and Chemical Reactions

Further research into the chemical synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, highlights the versatility of these molecules. Studies have explored reactions with various reagents, leading to the formation of new derivatives with potential applications in material science and drug development (Pimenova et al., 2003).

Anti-Proliferative Activity

Research has also identified compounds with structural similarities to 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate that exhibit pronounced anti-proliferative activity and tumor cell selectivity. These findings are crucial for the development of novel cancer therapeutics, offering insights into the design of tumor-selective compounds (Thomas et al., 2017).

Development of Photochromic Materials

In the field of material science, chromene derivatives have been explored for their applications in the synthesis of photochromic materials. These studies involve the synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials used in various optical applications. The research demonstrates the potential of these compounds in creating advanced materials with tunable optical properties (Rawat, Prutyanov, & Wulff, 2006).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-13-20(14-5-7-15(25-2)8-6-14)21(23)17-10-9-16(12-18(17)26-13)27-22(24)19-4-3-11-28-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFZQXATQPJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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